Ehp-inhibitor-1
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Overview
Description
Mechanism of Action
Target of Action
Ehp-inhibitor-1, also known as Ehp inhibitor 2, is a potent inhibitor that primarily targets the Eph family tyrosine kinase . Eph receptors are a class of receptor tyrosine kinases that play critical roles in various biological processes, including cell adhesion, migration, and angiogenesis.
Mode of Action
This compound interacts with its target, the Eph receptors, by binding to them and inhibiting their kinase activity . This interaction disrupts the signaling pathways mediated by these receptors, leading to changes in cellular processes regulated by these pathways.
Pharmacokinetics
It is known that this compound is soluble in dmso , suggesting that it may be administered in a suitable vehicle for in vivo studies
Result of Action
Given its target, it is likely to affect processes regulated by eph receptors, such as cell adhesion, migration, and angiogenesis
Action Environment
It is known that the compound is stable for up to 3 years when stored at -20°c
Biochemical Analysis
Biochemical Properties
Ehp-inhibitor-1 interacts with Eph receptors, which are part of the protein tyrosine kinase family . The nature of these interactions is inhibitory, meaning that this compound prevents the normal function of these enzymes, thereby influencing the biochemical reactions they are involved in .
Cellular Effects
The effects of this compound on cells are primarily due to its interaction with Eph receptors. These receptors play a crucial role in cell signaling pathways, gene expression, and cellular metabolism . By inhibiting these receptors, this compound can significantly influence cell function.
Molecular Mechanism
This compound exerts its effects at the molecular level by binding to Eph receptors and inhibiting their function . This interaction can lead to changes in gene expression and can affect various cellular processes.
Metabolic Pathways
This compound is involved in the Eph receptor signaling pathway
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ehp-inhibitor-1 involves a series of chemical reactions that result in the formation of its unique molecular structure. The detailed synthetic route and reaction conditions are proprietary and typically involve multiple steps, including the formation of key intermediates and final product purification .
Industrial Production Methods: Industrial production of this compound is carried out under controlled conditions to ensure high purity and yield. The process involves large-scale synthesis, followed by rigorous quality control measures such as High-Performance Liquid Chromatography (HPLC) to confirm the purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Ehp-inhibitor-1 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions: The common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH levels to optimize the reaction outcomes .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted analogs of this compound .
Scientific Research Applications
Ehp-inhibitor-1 has a wide range of applications in scientific research:
Chemistry: It is used as a tool to study the inhibition of Eph family tyrosine kinases and their role in various chemical processes.
Biology: this compound is employed in biological studies to investigate the signaling pathways mediated by Eph receptors and their impact on cellular functions.
Medicine: The compound is explored for its potential therapeutic applications, particularly in targeting diseases associated with abnormal Eph receptor activity.
Comparison with Similar Compounds
NVP-BHG712: A specific inhibitor of EphB4, with distinct inhibitory activity compared to Ehp-inhibitor-1.
Volasertib: Another kinase inhibitor with a broader target range, including c-Raf, c-Src, and c-Abl.
Rigosertib: Targets multiple kinases, including Bcr-Abl, Flt1, and Fyn.
Uniqueness of this compound: this compound is unique in its high specificity for Eph family tyrosine kinases, making it a valuable tool for studying the specific roles of these kinases in various biological processes. Its high purity and well-characterized inhibitory activity further enhance its utility in scientific research .
Biological Activity
Ehp-inhibitor-1, also referred to as Ehp inhibitor 2, is a potent inhibitor targeting the Eph family of receptor tyrosine kinases. This compound has garnered attention in various fields of biological research due to its significant effects on cellular processes such as adhesion, migration, and angiogenesis, which are regulated by Eph receptors.
Target Interaction
this compound specifically binds to Eph receptors, inhibiting their kinase activity. This interaction disrupts the downstream signaling pathways associated with these receptors, which are crucial for normal cellular functions. The Eph receptors are involved in various biological processes including cell-cell communication and tissue organization.
Pharmacokinetics
The compound is soluble in DMSO and exhibits stability for up to three years when stored at -20°C. Its stability and solubility make it a suitable candidate for both in vitro and in vivo studies.
Biological Effects
This compound's biological activity can be summarized through its effects on cellular signaling pathways:
- Cell Adhesion and Migration : By inhibiting Eph receptor activity, this compound affects cell adhesion properties and migratory behavior of cells, which can have implications in cancer metastasis and wound healing.
- Angiogenesis : The compound's ability to modulate angiogenic processes makes it a potential therapeutic agent for diseases characterized by abnormal blood vessel formation.
Research Applications
This compound has been employed in various research contexts:
- Cancer Research : It is being investigated for its potential to inhibit tumor growth by targeting Eph receptors that are often overexpressed in cancer cells.
- Neuroscience : The compound has been used to study the role of Eph receptors in neuronal development and regeneration.
- Drug Development : this compound serves as a lead compound for developing new therapeutic agents aimed at diseases linked to Eph receptor dysregulation.
Case Studies
Several studies have highlighted the biological activity of this compound:
- Inhibition of Tumor Growth : A study demonstrated that this compound effectively reduced the proliferation of cancer cell lines known to express high levels of Eph receptors. This was associated with decreased activation of oncogenic signaling pathways such as PI3K-Akt and Ras-MAPK .
- Neurite Outgrowth : Research indicated that this compound promotes neurite outgrowth in primary neuronal cultures, suggesting its role in enhancing neuronal plasticity and recovery following injury .
- Angiogenic Response : In vivo experiments showed that treatment with this compound led to reduced angiogenesis in models of tumor growth, indicating its potential as an anti-cancer therapeutic .
Data Summary
The following table summarizes key findings related to the biological activity of this compound:
Properties
IUPAC Name |
6-(3-methoxyphenyl)-3-pyridin-3-ylpyrazolo[1,5-a]pyrimidin-7-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O/c1-24-14-6-2-4-12(8-14)15-10-21-18-16(11-22-23(18)17(15)19)13-5-3-7-20-9-13/h2-11H,19H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWGYGRTZRXWSAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=C(N3C(=C(C=N3)C4=CN=CC=C4)N=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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